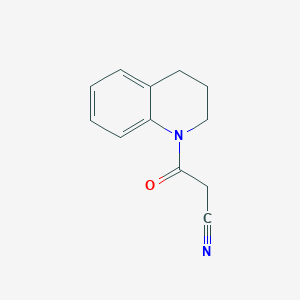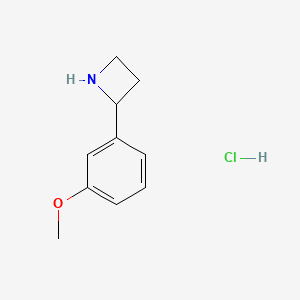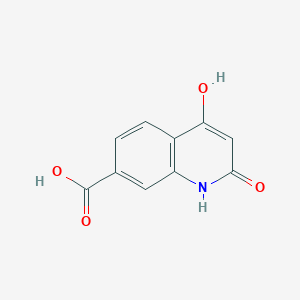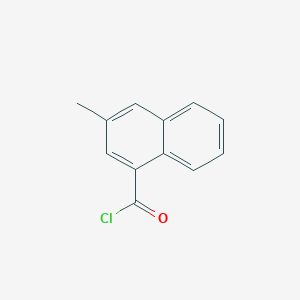
5-ethyl-4-(methoxymethoxy)-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-4-(Methoxymethoxy)-2,3-Dihydro-1H-Inden ist eine organische Verbindung, die zur Klasse der Indene gehört. Indene sind bicyclische Kohlenwasserstoffe, die aus einem Benzolring bestehen, der mit einem Cyclopentenring verschmolzen ist. Diese spezielle Verbindung ist durch das Vorhandensein einer Ethylgruppe an der 5-Position und einer Methoxymethoxygruppe an der 4-Position der Indenstruktur gekennzeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Ethyl-4-(Methoxymethoxy)-2,3-Dihydro-1H-Inden kann über verschiedene Synthesewege erfolgen. Eine gängige Methode beinhaltet die Alkylierung von 4-(Methoxymethoxy)-2,3-Dihydro-1H-Inden mit Ethylbromid in Gegenwart einer starken Base wie Natriumhydrid. Die Reaktion wird typischerweise in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann kontinuierliche Strömungsreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu erhöhen. Die Verwendung von Katalysatoren und optimierten Reaktionsparametern kann die Effizienz des Syntheseprozesses deutlich verbessern. Darüber hinaus werden Reinigungstechniken wie Säulenchromatographie oder Umkristallisation eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Ethyl-4-(Methoxymethoxy)-2,3-Dihydro-1H-Inden unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators in die entsprechenden Alkohole oder Alkane umwandeln.
Substitution: Die Methoxymethoxygruppe kann durch nucleophile Substitutionsreaktionen mit Reagenzien wie Natriummethoxid oder Natriumethoxid durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in wässriger Lösung, Chromtrioxid in Essigsäure.
Reduktion: Lithiumaluminiumhydrid in Ether, Wasserstoffgas mit Palladium auf Kohlenstoffkatalysator.
Substitution: Natriummethoxid in Methanol, Natriumethoxid in Ethanol.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Alkoholen oder Alkanen.
Substitution: Bildung von substituierten Indenen mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-4-(Methoxymethoxy)-2,3-Dihydro-1H-Inden hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-Ethyl-4-(Methoxymethoxy)-2,3-Dihydro-1H-Inden beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkungen durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 5-ethyl-4-(methoxymethoxy)-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(Methoxymethoxy)-2,3-Dihydro-1H-Inden
- 5-Ethyl-2,3-Dihydro-1H-Inden
- 4-Methoxy-2,3-Dihydro-1H-Inden
Einzigartigkeit
5-Ethyl-4-(Methoxymethoxy)-2,3-Dihydro-1H-Inden ist einzigartig aufgrund des Vorhandenseins sowohl einer Ethylgruppe als auch einer Methoxymethoxygruppe an der Indenstruktur. Diese Kombination von Substituenten verleiht der Verbindung besondere chemische und physikalische Eigenschaften, wodurch sie für bestimmte Anwendungen in Forschung und Industrie wertvoll ist.
Eigenschaften
CAS-Nummer |
502142-39-4 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
5-ethyl-4-(methoxymethoxy)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C13H18O2/c1-3-10-7-8-11-5-4-6-12(11)13(10)15-9-14-2/h7-8H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
SMYZXPRTHPAZRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=C(CCC2)C=C1)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B11899155.png)










